N-(Azido-PEG3)-N-Boc-PEG4-NHS ester

PROTAC linker optimization ternary complex formation

N-(Azido-PEG3)-N-Boc-PEG4-NHS ester (CAS 2112731-96-9) is a branched polyethylene glycol (PEG)-based heterobifunctional linker with the molecular formula C28H49N5O13 and a molecular weight of 663.71 g/mol. The compound features three distinct functional domains: a terminal azide group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, an NHS ester for primary amine conjugation, and a Boc-protected secondary amine that can be deprotected under acidic conditions to reveal an additional reactive handle.

Molecular Formula C28H49N5O13
Molecular Weight 663.7 g/mol
CAS No. 2112731-96-9
Cat. No. B609447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Azido-PEG3)-N-Boc-PEG4-NHS ester
CAS2112731-96-9
SynonymsN-(Azido-PEG3)-N-Boc-PEG4-NHS ester
Molecular FormulaC28H49N5O13
Molecular Weight663.7 g/mol
Structural Identifiers
InChIInChI=1S/C28H49N5O13/c1-28(2,3)45-27(37)32(8-12-40-16-20-43-19-15-39-11-7-30-31-29)9-13-41-17-21-44-23-22-42-18-14-38-10-6-26(36)46-33-24(34)4-5-25(33)35/h4-23H2,1-3H3
InChIKeyHPZJDOZGYDPWNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(Azido-PEG3)-N-Boc-PEG4-NHS ester (CAS 2112731-96-9): A Branched Heterobifunctional PEG Linker for PROTAC Synthesis and Bioconjugation


N-(Azido-PEG3)-N-Boc-PEG4-NHS ester (CAS 2112731-96-9) is a branched polyethylene glycol (PEG)-based heterobifunctional linker with the molecular formula C28H49N5O13 and a molecular weight of 663.71 g/mol . The compound features three distinct functional domains: a terminal azide group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, an NHS ester for primary amine conjugation, and a Boc-protected secondary amine that can be deprotected under acidic conditions to reveal an additional reactive handle . This branched architecture—with an azido-PEG3 arm and a Boc-PEG4-NHS arm radiating from a central nitrogen—enables sequential, orthogonal bioconjugation strategies not achievable with linear heterobifunctional linkers . The compound is primarily utilized as a PROTAC (PROteolysis TArgeting Chimera) linker and as a versatile reagent for constructing complex bioconjugates .

Why Generic Substitution of N-(Azido-PEG3)-N-Boc-PEG4-NHS ester (CAS 2112731-96-9) with Linear or Shorter-Chain Analogs Fails in PROTAC Campaigns


Generic substitution of this branched, tri-functional linker with linear analogs (e.g., Azido-PEGn-NHS ester series) or truncated branched variants (e.g., N-(Azido-PEG2)-N-Boc-PEG4-NHS ester, CAS 2093153-95-6) introduces measurable losses in synthetic flexibility and functional performance. Linear heterobifunctional linkers offer only two orthogonal reactive handles, precluding sequential conjugation strategies that require a third protected amine for intermediate purification or staged assembly . Branched analogs with shorter PEG arms (e.g., N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, CAS 2112731-51-6) reduce the total atom count from 28 rotatable bonds to fewer, altering the spatial reach between conjugated moieties—a parameter demonstrated to directly impact PROTAC ternary complex formation and degradation efficiency (DC50) [1]. Furthermore, the absence of the Boc-protected amine in linear Azido-PEGn-NHS ester products eliminates the option for post-conjugation amine functionalization, a critical limitation when constructing trifunctional probes or antibody-drug conjugates (ADCs) requiring payload attachment after initial bioconjugation [2].

Quantitative Differentiation Evidence for N-(Azido-PEG3)-N-Boc-PEG4-NHS ester (CAS 2112731-96-9) Versus Closest Analogs


Rotatable Bond Count and Spatial Reach: N-(Azido-PEG3)-N-Boc-PEG4-NHS ester vs. N-(Azido-PEG3)-N-Boc-PEG3-NHS ester

N-(Azido-PEG3)-N-Boc-PEG4-NHS ester contains 28 rotatable bonds , providing an extended spatial reach of approximately 31-34 Å in fully extended conformation. In contrast, N-(Azido-PEG3)-N-Boc-PEG3-NHS ester (CAS 2112731-51-6), the closest branched analog with one fewer ethylene oxide unit in the NHS-bearing arm, contains approximately 25 rotatable bonds with an estimated spatial reach of 27-30 Å . A systematic study of PEG-linker length in Retro-2-based PROTACs demonstrated that increasing PEG chain length from shorter to longer variants altered GSPT1 degradation efficiency, with DC50 values shifting by >10-fold across a PEG length series [1].

PROTAC linker optimization ternary complex formation

NHS Ester Hydrolysis Half-Life: N-(Azido-PEG3)-N-Boc-PEG4-NHS ester vs. Azido-PEG12-NHS ester

The NHS ester moiety in N-(Azido-PEG3)-N-Boc-PEG4-NHS ester undergoes competitive hydrolysis in aqueous buffers with a class-typical half-life of 4-5 hours at pH 7 and 0°C, decreasing to approximately 1 hour at pH 8 and 25°C . The branched PEG architecture, particularly the presence of the Boc-protected tertiary amine, provides steric shielding that marginally retards nucleophilic attack by water relative to linear PEG-NHS esters such as Azido-PEG12-NHS ester (CAS 2375600-46-5) . PEG-NHS ester hydrolysis half-life exceeds 120 minutes at pH 7.4 but drops to below 9 minutes at pH 9.0, establishing a narrow operational pH window for amine conjugation [1].

bioconjugation amine-reactive chemistry PEGylation

Functional Group Density: Tri-Functional Branching vs. Linear Heterobifunctional Linkers

N-(Azido-PEG3)-N-Boc-PEG4-NHS ester contains three orthogonal reactive/labile groups (azide, NHS ester, Boc-protected amine) within a single molecular entity of MW 663.71 g/mol . Linear heterobifunctional analogs such as Azido-PEG6-NHS ester and Azido-PEG12-NHS ester contain only two functional groups (azide and NHS ester), precluding sequential conjugation strategies that require a protected third handle . The Boc group remains stable under NHS ester conjugation conditions (pH 7-9, aqueous/organic) and CuAAC click chemistry conditions, but is quantitatively cleaved under mild acidic conditions (TFA/DCM or HCl/dioxane) to reveal a free secondary amine for subsequent functionalization .

orthogonal conjugation click chemistry PROTAC synthesis

PEG Arm Length Asymmetry: Azido-PEG3 / Boc-PEG4-NHS Architecture vs. Symmetric Branched Linkers

N-(Azido-PEG3)-N-Boc-PEG4-NHS ester features an asymmetric branched architecture with an azido-PEG3 arm (~3 ethylene oxide units, ~11 atoms) and a Boc-PEG4-NHS arm (~4 ethylene oxide units, ~14 atoms) radiating from a central nitrogen . This asymmetry is structurally distinct from N-(Azido-PEG3)-N-Boc-PEG3-NHS ester (symmetric ~PEG3 arms) and N-(Azido-PEG2)-N-Boc-PEG4-NHS ester (PEG2/PEG4 asymmetry with different spatial characteristics) . Studies on PROTAC linker optimization demonstrate that linker length—not merely total atom count but the specific distribution across the molecule—directly influences degradation efficiency by modulating the distance and orientation between E3 ligase and target protein binding moieties [1].

PROTAC linker spatial orientation ternary complex

Reaction Selectivity: NHS Ester Primary Amine Conjugation vs. Competing Hydrolysis in N-(Azido-PEG3)-N-Boc-PEG4-NHS ester

The NHS ester of N-(Azido-PEG3)-N-Boc-PEG4-NHS ester reacts specifically with primary amines (ε-amino groups of lysine residues, N-termini of proteins, or amine-modified oligonucleotides) to form stable amide bonds . Competing hydrolysis of the NHS ester in aqueous buffer reduces available reactive NHS ester over time, with class-typical half-life values of >120 min at pH 7.4 and <9 min at pH 9.0 [1]. To mitigate hydrolysis and maximize conjugation efficiency, protocols typically employ a 5- to 20-fold molar excess of NHS ester reagent relative to amine groups, with reaction conducted in amine-free buffer (pH 7.0-8.0) supplemented with up to 20% organic co-solvent (DMF or DMSO) .

bioconjugation amine labeling PEGylation efficiency

Optimal Research and Industrial Application Scenarios for N-(Azido-PEG3)-N-Boc-PEG4-NHS ester (CAS 2112731-96-9)


Staged, Sequential PROTAC Synthesis Requiring Three Orthogonal Conjugation Steps

N-(Azido-PEG3)-N-Boc-PEG4-NHS ester is optimally deployed when a PROTAC construction workflow requires three sequential, orthogonal conjugation steps. The NHS ester first conjugates to a primary amine-containing E3 ligase ligand (e.g., VHL or CRBN ligand derivatives) under mild aqueous/organic conditions (pH 7.4, 4°C, 2-4 h) . The azide group then undergoes CuAAC click chemistry with an alkyne-modified target protein ligand in the presence of copper catalyst and reducing agent. Finally, Boc deprotection with TFA/DCM reveals a free secondary amine that can be functionalized with a fluorophore, affinity tag, or additional payload for ternary complex characterization [1]. This three-step, staged assembly is not possible with linear heterobifunctional linkers .

Construction of Trifunctional Bioconjugates for Targeted Protein Degradation Assays

The branched tri-functional architecture of N-(Azido-PEG3)-N-Boc-PEG4-NHS ester makes it the linker of choice for constructing trifunctional probes where three distinct molecular entities must be covalently joined. A typical workflow involves: (1) NHS ester conjugation to an antibody or target-binding protein; (2) CuAAC click chemistry attachment of a small molecule probe bearing an alkyne group; and (3) Boc deprotection followed by conjugation of a fluorescent dye or biotin for detection and pull-down assays . The asymmetric PEG3/PEG4 arm lengths (~31-34 Å total spatial reach, rotatable bond count 28) provide sufficient flexibility for all three moieties to access their respective binding sites without steric interference [1].

High-Purity PROTAC Library Synthesis with Monodisperse PEG Linkers

N-(Azido-PEG3)-N-Boc-PEG4-NHS ester is a monodisperse PEG linker (MW 663.71 g/mol, single defined molecular species) suitable for constructing high-purity PROTAC libraries where linker length heterogeneity would confound structure-activity relationship (SAR) analysis . Unlike polydisperse PEG reagents that produce mixtures of chain lengths, this monodisperse compound ensures that every PROTAC molecule in a synthesized batch has identical linker length, eliminating a variable that can produce noisy IC50 curves and obscure true degradation vectors [1]. The PEG4 and PEG3 arms represent chain lengths within the optimal range (12-20 atom linkers) most commonly employed in PROTAC development .

Antibody-Drug Conjugate (ADC) Intermediate with Staged Payload Attachment

In ADC development workflows, N-(Azido-PEG3)-N-Boc-PEG4-NHS ester serves as a versatile intermediate for staged payload conjugation. The NHS ester is first used to label the antibody at accessible lysine residues (typical degree of labeling: 2-4 drug molecules per antibody). Following purification, the azide group enables click chemistry attachment of a cytotoxic payload bearing a strained alkyne (DBCO or BCN) under copper-free conditions to preserve antibody integrity . The Boc-protected amine remains latent throughout these steps and can be deprotected for attachment of a third component (e.g., a pharmacokinetic modulator or imaging agent) after the ADC has been formulated [1]. This sequential, three-component assembly capability is unique to branched, tri-functional linkers containing a protected amine .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(Azido-PEG3)-N-Boc-PEG4-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.